![molecular formula C19H20N4O4S2 B3011672 N'-(4-甲基苯并[d]噻唑-2-基)-4-(吗啉磺酰基)苯甲酰肼 CAS No. 851977-90-7](/img/structure/B3011672.png)

N'-(4-甲基苯并[d]噻唑-2-基)-4-(吗啉磺酰基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

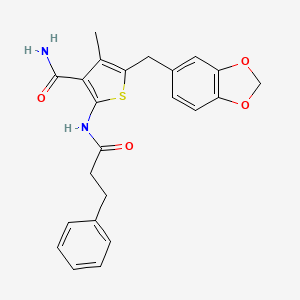

The compound "N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide" is a synthetic molecule that appears to be related to a class of compounds that exhibit various biological activities. The structure of the compound suggests the presence of a benzothiazole moiety, a morpholine ring, and a hydrazide group. These structural features are often found in molecules with potential pharmacological properties, such as antimicrobial and antifungal activities, as well as enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of analogues with a dibenzo[b,d]thiophen-4-yl moiety involves water-solubilizing groups and a library of primary and secondary amines, including morpholine . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl) derivatives is achieved through a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetyl chloride, hydrazine hydrate, and other aromatic compounds . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The benzothiazole ring is a common feature in molecules with biological activity, and the morpholine ring is known to contribute to antimicrobial activity . The hydrazide group is a versatile linker that can form stable structures and is often used in the synthesis of pharmacologically active compounds .

Chemical Reactions Analysis

Compounds with benzohydrazide moieties can undergo various chemical reactions, including complexation with metal ions, which can enhance their biological activity . The presence of functional groups such as the morpholine ring and the hydrazide linker allows for further chemical modifications, which can be exploited to fine-tune the properties of the compound for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the benzothiazole and morpholine rings can affect the compound's solubility, stability, and reactivity. The hydrazide group can participate in hydrogen bonding, which may influence the compound's interaction with biological targets. The spectroscopic techniques used for characterization, such as FTIR, NMR, and mass spectrometry, provide detailed information about the compound's structure and can be used to confirm the identity and purity of the synthesized molecule .

科学研究应用

合成和生物活性

N'-(4-甲基苯并[d]噻唑-2-基)-4-(吗啉磺酰基)苯甲酰肼及其衍生物已被合成并研究了各种生物活性。值得注意的研究包括:

镇痛、抗真菌和抗菌活性:N'-(4-甲基苯并[d]噻唑-2-基)苯甲酰肼的衍生物已被合成并评估其镇痛、抗真菌和抗菌特性。一些化合物显示出有希望的镇痛活性,一种在体外表现出显着的抗增殖活性 (Vijaya Raj 等人,2007)。

抗炎和抗伤害感受活性:使用 4-甲基苯甲酸(一种相关化合物)合成的一系列取代的 1,2,4-三唑类,表现出潜在的抗炎和抗伤害感受作用。该系列中的某些化合物显示出比其他化合物显着的活性 (Upmanyu 等人,2011)。

葡萄糖苷酶抑制和抗氧化活性:结构类似于 N'-(4-甲基苯并[d]噻唑-2-基)-4-(吗啉磺酰基)苯甲酰肼的新型苯并咪唑衍生物,含有吗啉骨架,被发现是有效的葡萄糖苷酶抑制剂,并显示出相当大的抗氧化活性 (Özil 等人,2018)。

抗菌和抗惊厥作用

抗菌特性:研究表明,某些与所讨论的化学物质相关的 N'-取代苯甲酰肼化合物具有抗菌特性。这些化合物已被评估其对各种细菌菌株的有效性 (Shaikh,2013)。

抗惊厥作用:一些 N-(苯并[d]噻唑-2-基甲酰基)衍生物在实验性癫痫模型中显示出有希望的抗惊厥作用。这些研究突出了此类化合物在治疗癫痫中的潜在治疗应用 (Malik 等人,2013)。

属性

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-13-3-2-4-16-17(13)20-19(28-16)22-21-18(24)14-5-7-15(8-6-14)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVXKWOZTZNHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)

![2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3011604.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3011605.png)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)

![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)

![3-pentyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3011611.png)

![N-[1-[(1-Methylbenzimidazol-2-yl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B3011612.png)